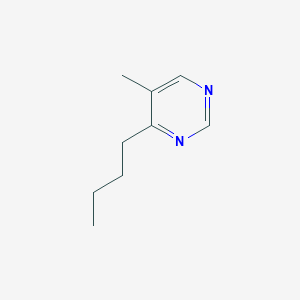
4-Butyl-5-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-5-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 The presence of butyl and methyl groups at positions 4 and 5, respectively, distinguishes this compound from other pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-5-methylpyrimidine typically involves the condensation of appropriate aldehydes or ketones with diamines. One common method is the reaction of 4-butyl-2,6-diaminopyrimidine with methyl ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as zinc chloride or ammonium acetate to facilitate the formation of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize the reaction conditions and minimize by-products. The final product is typically purified through crystallization or distillation techniques .
化学反応の分析
Types of Reactions: 4-Butyl-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds depending on the reagents used.
科学的研究の応用
4-Butyl-5-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 4-Butyl-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .
類似化合物との比較
4-Butyl-5-methylpyrimidine can be compared with other pyrimidine derivatives such as:
4-Methylpyrimidine: Lacks the butyl group, resulting in different chemical and biological properties.
5-Butylpyrimidine: Lacks the methyl group, leading to variations in reactivity and applications.
2,4,6-Trimethylpyrimidine: Contains additional methyl groups, which may enhance or alter its biological activity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other pyrimidine derivatives.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
4-butyl-5-methylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-3-4-5-9-8(2)6-10-7-11-9/h6-7H,3-5H2,1-2H3 |
InChIキー |
BFHCVOIVMIDWKP-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC=NC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















